N-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), an amide group (a carbonyl group (C=O) adjacent to a nitrogen atom), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the tosyl group, and the formation of the amide bond . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperazine ring and the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of functional groups like the amide and the tosyl group could make it reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Poly(amido-amine)s and Drug Delivery
Poly(amido-amine)s carrying primary amino groups as side substituents have shown potential as nonviral vectors for drug delivery, particularly for carboxylated drugs. These polymers have been modified to include a controlled number of pendant primary amino groups, making them suitable for polymer carriers in drug delivery applications and labeling techniques by fluorescent probes commonly used for proteins (Malgesini et al., 2003).
Anticancer and Antiandrogenic Properties
N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their androgen receptor (AR) antagonist activities and in vivo antiandrogenic properties, with implications for the treatment of prostate cancer. Specifically, some derivatives in this series have shown to be potent AR antagonists, suggesting their utility in prostate cancer treatments (Kinoyama et al., 2005).
Nootropic Agents
The synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, including piperazine derivatives, has been explored for potential nootropic activity. These compounds have been tested for their ability to enhance cognitive function, showcasing the diverse therapeutic potentials of such chemical structures (Valenta et al., 1994).
Mechanism of Action
Target of Action
A similar compound, n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is known to target theVascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c1-16-3-9-19(10-4-16)31(29,30)26(21(28)25-13-11-24(2)12-14-25)15-20(27)23-18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKRTYKYMJPYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.